5-Fluoro-2-mercaptobenzoic acid

Catalog No.
S1491822
CAS No.
120121-07-5
M.F
C7H5FO2S
M. Wt
172.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-mercaptobenzoic acid

CAS Number

120121-07-5

Product Name

5-Fluoro-2-mercaptobenzoic acid

IUPAC Name

5-fluoro-2-sulfanylbenzoic acid

Molecular Formula

C7H5FO2S

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C7H5FO2S/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,11H,(H,9,10)

InChI Key

WSOZOINWBSJTER-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C(=O)O)S

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)S

5-Fluoro-2-mercaptobenzoic acid is an aromatic compound characterized by the presence of a fluorine atom and a thiol group attached to a benzoic acid structure. Its molecular formula is C7H5FO2SC_7H_5FO_2S and it has a molecular weight of approximately 172.18 g/mol. The compound features a fluoro substituent at the 5-position and a mercapto (sulfhydryl) group at the 2-position of the benzene ring, which contributes to its chemical reactivity and biological properties. It is typically found as a white to off-white crystalline solid with a melting point around 137 °C .

Medicinal Chemistry:

  • Drug discovery and development: 5-F-2-MBA has been used as a building block in the synthesis of novel bioactive molecules with potential therapeutic applications. For example, researchers have synthesized 5-F-2-MBA derivatives with anti-inflammatory and analgesic properties.
  • Radiopharmaceutical development: 5-F-2-MBA can be labeled with radioactive isotopes, making it a potential radiotracer for imaging studies in vivo [].

Materials Science:

  • Crystal engineering: 5-F-2-MBA can self-assemble into well-defined crystals due to the presence of hydrogen bonding interactions between the carboxylic acid and thiol groups. This property makes it useful for studying crystal growth processes and designing new functional materials.
  • Organic electronics: 5-F-2-MBA derivatives have been investigated for their potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their interesting optoelectronic properties.

Environmental Science:

  • Chemical modification of biomolecules: 5-F-2-MBA can be used to modify biomolecules, such as proteins and enzymes, to improve their stability or introduce new functionalities. This technique is being explored for various applications, including biosensing and biocatalysis.
Typical of carboxylic acids and thiols, including:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Decarboxylation: Under specific conditions, the carboxylic acid group may lose carbon dioxide.

These reactions make it valuable in organic synthesis and medicinal chemistry.

5-Fluoro-2-mercaptobenzoic acid exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential as:

  • Antimicrobial Agent: Exhibiting inhibitory effects against various bacterial strains.
  • Antioxidant Properties: The thiol group may confer antioxidant capabilities, helping to neutralize free radicals.
  • Enzyme Inhibitor: It may serve as an inhibitor for specific enzymes, particularly those involved in metabolic pathways.

These properties make it a candidate for further research in drug development and therapeutic applications.

Several methods exist for synthesizing 5-Fluoro-2-mercaptobenzoic acid:

  • Direct Fluorination: Starting from 2-mercaptobenzoic acid, fluorination can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
  • Substitution Reactions: The introduction of the mercapto group can be performed via nucleophilic substitution on suitable halogenated benzoic acids.
  • Reduction Methods: Reduction of corresponding nitro or sulfonyl derivatives can yield the desired mercapto compound.

Each method varies in efficiency and yield, depending on the starting materials and reaction conditions.

5-Fluoro-2-mercaptobenzoic acid finds applications in various fields:

  • Pharmaceutical Industry: As an intermediate in the synthesis of bioactive compounds.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its antimicrobial properties.
  • Material Science: Used in the development of functional materials that require thiol groups for cross-linking or bonding.

These applications highlight its versatility as a chemical building block.

Studies on interaction mechanisms involving 5-Fluoro-2-mercaptobenzoic acid have revealed its potential to interact with biological targets, including proteins and enzymes. It may form covalent bonds through its thiol group, influencing enzyme activity or protein stability. Investigations into these interactions are crucial for understanding its biological effects and therapeutic potential.

5-Fluoro-2-mercaptobenzoic acid shares structural similarities with several related compounds. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Mercaptobenzoic AcidNo fluorine substituentCommonly used as a reducing agent
5-Fluoro-2-nitrobenzoic AcidContains a nitro group instead of thiolExhibits different reactivity
4-FluorothiophenolThiol group on a phenolic structureDifferent aromatic framework
3-Fluoro-4-hydroxybenzoic AcidHydroxy group instead of thiolDifferent functional properties

The unique positioning of the fluorine atom and the presence of both carboxylic and thiol functional groups in 5-Fluoro-2-mercaptobenzoic acid contribute to its distinct chemical behavior compared to these similar compounds. Its dual functionality allows for diverse reactivity patterns that are not present in compounds lacking either feature.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Fluoro-2-mercaptobenzoic acid

Dates

Modify: 2023-08-15

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